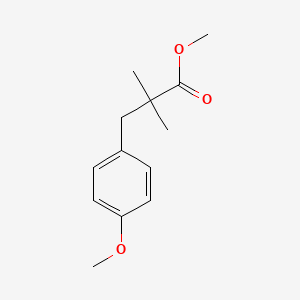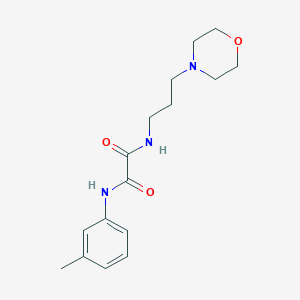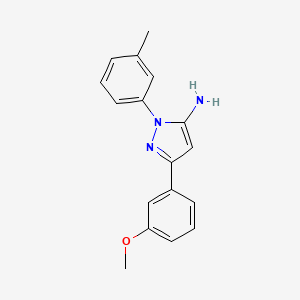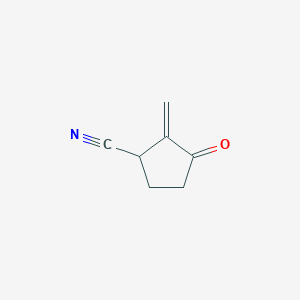
2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a boron atom within a fused ring structure, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol typically involves the reaction of 2-methylbenzimidazole with boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boron halides in the presence of a base to facilitate the formation of the boron-heterocycle. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process, making it feasible for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring to more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of the original compound. These products can be further utilized in organic synthesis and materials science applications .
Aplicaciones Científicas De Investigación
2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: It is explored for its potential as an antimicrobial and anticancer agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol involves its interaction with molecular targets through its boron atom. The boron atom can form coordinate bonds with electron-rich species, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzimidazole: A precursor in the synthesis of 2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol, it shares a similar core structure but lacks the boron atom.
Boron-containing heterocycles: Compounds like boronic acids and borate esters share the boron atom but differ in their ring structures and reactivity.
Uniqueness
This compound is unique due to its fused ring structure containing a boron atom, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in various applications, from organic synthesis to medicinal chemistry .
Propiedades
Número CAS |
89291-19-0 |
|---|---|
Fórmula molecular |
C8H10BNO |
Peso molecular |
146.98 g/mol |
Nombre IUPAC |
1-hydroxy-2-methyl-3H-2,1-benzazaborole |
InChI |
InChI=1S/C8H10BNO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h2-5,11H,6H2,1H3 |
Clave InChI |
GBLOHDSIUBNPMK-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC=CC=C2CN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)



![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)

![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)

![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)
